3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
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Overview
Description
3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is a chemical compound with the molecular formula C₁₀H₁₆N₄. It is a derivative of triazolo[4,3-a]pyrazine, a class of heterocyclic aromatic organic compounds[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ...
Mechanism of Action
Target of Action
The primary target of 3-Cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which are involved in the regulation of glucose metabolism .
Mode of Action
3-Cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, leading to increased levels of these hormones . This results in enhanced insulin secretion and decreased glucagon release, thereby regulating blood glucose levels .
Biochemical Pathways
The compound affects the incretin pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake . These hormones stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-4, the compound prolongs the action of incretin hormones, leading to improved glucose control .
Pharmacokinetics
As a dpp-4 inhibitor, it is expected to have good oral bioavailability and a favorable adme profile .
Result of Action
The molecular effect of the compound’s action is the inhibition of DPP-4 enzyme activity . This leads to increased levels of incretin hormones, enhanced insulin secretion, and decreased glucagon release . The cellular effect is improved glucose control, which is beneficial in the treatment of type 2 diabetes .
Action Environment
The action of 3-Cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is influenced by various environmental factors. For instance, the presence of food in the intestine triggers the release of incretin hormones, which are the targets of this compound
Biochemical Analysis
Biochemical Properties
Triazolopyrazines, the class of compounds to which it belongs, have been recognized as “privileged motifs” in medicinal chemistry, suggesting they interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Related compounds have shown potential activity against bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-[4 ...](https://link.springer.com/article/10.1007/s10593-023-03213-y). One common synthetic route includes the reaction of cyclopentylamine with a suitable triazole precursor in the presence of a dehydrating agent[{{{CITATION{{{2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 .... The reaction is usually carried out under reflux conditions to ensure complete cyclization[{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors[_{{{CITATION{{{2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 .... The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound[{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....
Scientific Research Applications
Chemistry: In chemistry, 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 .... Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its pharmacological properties. It may be used as a precursor for the synthesis of pharmaceuticals targeting various diseases.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Piperazine-fused triazoles
Other cyclopentyl derivatives
Related triazolo[4,3-a]pyrazine compounds
Uniqueness: 3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride stands out due to its specific structural features and potential applications. Its unique combination of a cyclopentyl group and a triazolo[4,3-a]pyrazine core makes it distinct from other compounds in its class.
Properties
IUPAC Name |
3-cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-2-4-8(3-1)10-13-12-9-7-11-5-6-14(9)10;;/h8,11H,1-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYQGBIRGFAQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C3N2CCNC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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